Acid Yellow 9 monosodium salt (CAS 74543-21-8) is a highly characterized aminoazobenzene-class dye and a specific mono-sodium sulfonate salt. While historically related to the disodium salt form (Fast Yellow AB) used in bulk coloring, this specific monosodium variant has become a critical standard in advanced materials science and environmental microbiology. It is widely utilized as a sole carbon and nitrogen source in bioremediation assays, a building block for 1-dimensional coordination polymers, and a reliable photoswitchable molecule in 2D and 3D nanostructures. Procurement of this exact salt form ensures precise solubility, defined crystallization thermodynamics, and specific electronic transitions that are essential for controlled laboratory workflows and industrial assay reproducibility [1].
Substituting Acid Yellow 9 monosodium salt with its more common disodium counterpart (CAS 2706-28-7) or other generic azo dyes fundamentally alters the material's physicochemical and biological behavior. In solid-state applications, the monosodium salt crystallizes into a distinct one-dimensional coordination polymer, whereas the disodium salt exhibits entirely different hydration stoichiometry and 3D lattice thermodynamics, directly impacting bulk powder hygroscopicity and dissolution rates [1]. In biological assays, the exact counterion and protonation state dictate membrane permeability and microbial uptake; generic substitution skews degradation kinetics and invalidates azoreductase activity baselines [2]. Furthermore, in optical applications, the specific aminoazobenzene structure of this salt prevents the severe spectral overlap seen in pseudostilbene-type dyes, ensuring reliable photoswitching across varied matrix constraints [3].
The monosodium salt of Acid Yellow 9 exhibits distinct solid-state packing compared to other s-block metal salts of disulfonated monoazo dyes. When recrystallized from water, it forms a specific one-dimensional coordination polymer {[Na(C12H10N3O6S2)(H2O)2]·2H2O}n [1]. In contrast, generic disodium salts of related azobenzene disulfonates form highly divergent 3D structures with different hydration states (e.g., [Na2L(H2O)4]n). This structural determinism directly impacts the hygroscopicity and dissolution profile of the bulk powder.
| Evidence Dimension | Solid-state crystal lattice structure |
| Target Compound Data | Forms a 1D coordination polymer with 2 coordinated and 2 lattice water molecules per sodium ion |
| Comparator Or Baseline | Disodium azobenzene-3,3'-disulfonate (forms a 3D coordination polymer with 4 water molecules) |
| Quantified Difference | Distinct dimensionality (1D vs 3D) and hydration stoichiometry |
| Conditions | Aqueous recrystallization and single-crystal X-ray diffraction |
Procurement of the exact monosodium salt is strictly required for materials engineering and formulation workflows that depend on predictable hygroscopicity and dissolution kinetics.
Acid Yellow 9 monosodium salt serves as a highly efficient, sole carbon and nitrogen source for Pseudomonas fluorescens NCIM 2100 in bioremediation modeling [1]. Under aerobic liquid culture, the monosodium salt is completely degraded into non-toxic sulfonated analogs (e.g., p-aminobenzene sulfonic acid sodium salt). When compared to more recalcitrant azo dyes like Direct Orange-102, Acid Yellow 9 monosodium salt demonstrates rapid and near-complete decolorization, establishing a reliable upper-bound baseline for microbial azoreductase activity.
| Evidence Dimension | Microbial degradation efficiency |
| Target Compound Data | Near-complete decolorization and utilization as a sole C/N source |
| Comparator Or Baseline | Direct Orange-102 (highly resistant to decolorization under identical aerobic conditions) |
| Quantified Difference | Complete metabolic breakdown into non-toxic analogs vs. recalcitrant persistence |
| Conditions | Aerobic liquid culture with Pseudomonas fluorescens NCIM 2100 |
Environmental testing laboratories must procure this specific compound to establish reproducible positive-control baselines for microbial dye-degradation assays.
The conformational switching of azobenzenes is highly sensitive to the local matrix. Acid Yellow 9 monosodium salt maintains reliable trans to cis photoswitching (under 365 nm UV) and cis to trans reversion (under 440–520 nm visible light) across diverse environments, including water, PEG, 2D self-assembled layers, and 3D crystals [1]. Compared to pseudostilbene-type comparators like 4-(4-nitrophenylazo)aniline, which suffer from overlapping n-π* and charge-transfer transitions, the aminoazobenzene structure of the monosodium salt provides distinct, resolvable switching states even in constrained attomolar confinements.
| Evidence Dimension | Photoswitching resolution in constrained environments |
| Target Compound Data | Resolvable trans-cis switching across 2D/3D solid and liquid matrices |
| Comparator Or Baseline | 4-(4-nitrophenylazo)aniline (overlapping absorption bands due to strong charge-transfer character) |
| Quantified Difference | Clear separation of switching states vs. spectral overlap |
| Conditions | UV (365 nm, 3.2 mW cm-2) and visible (440/520 nm) irradiation in PEG, water, and drop-cast nanostructures |
Researchers designing photoswitchable smart materials or 2D nanostructures must select this compound to guarantee reliable optical switching without charge-transfer interference.
Used as a sole carbon and nitrogen source positive control for evaluating the bioremediation efficiency of Pseudomonas strains, ensuring reproducible degradation kinetics and non-toxic analog tracking [1].
Ideal for integration into self-assembled monolayers (SAMs) or polymer matrices (like PEG) where distinct, non-overlapping trans-cis optical switching is required without charge-transfer interference [2].
Used as a reliable building block for synthesizing 1-dimensional s-block metal coordination polymers with predictable hydration states and solid-state packing behavior [3].
Irritant